Product packaging for (S)-3-Aminohexan-1-ol hydrochloride(Cat. No.:CAS No. 68889-62-3)

(S)-3-Aminohexan-1-ol hydrochloride

Cat. No.: B1401503
CAS No.: 68889-62-3
M. Wt: 153.65 g/mol
InChI Key: LWUKXXYWSXUWIF-RGMNGODLSA-N
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Description

Overview of Chiral Amino Alcohols in Organic Synthesis

Chiral amino alcohols are a class of organic compounds that feature prominently in both nature and synthetic chemistry. Their structural motif is a cornerstone in a variety of pharmacologically active molecules and natural products. diva-portal.org For instance, the antibiotic vancomycin (B549263) and the antifungal agent sphingofungin contain β-amino alcohol subunits. diva-portal.org

In the realm of synthetic chemistry, these compounds are highly valued. They are utilized as starting materials for the synthesis of biologically active agents, such as the antidepressant (S,S)-reboxetine and the microbial metabolite cytoxazone, which modulates cytokine secretion. nih.gov Furthermore, their defined stereochemistry makes them indispensable as chiral auxiliaries and as ligands for metal catalysts in enantioselective transformations. nih.gov Research has demonstrated that monoterpene-based aminodiols, for example, can serve as effective chiral catalysts in reactions such as the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. nih.gov The development of stereoselective synthesis methods to produce these amino alcohols is a key area of research, with applications in the total synthesis of complex natural products like D-erythro-sphingosine and (−)-stemoamide. diva-portal.org

Significance of (S)-3-Aminohexan-1-ol Hydrochloride as a Stereodefined Building Block

This compound serves as a stereodefined building block in organic synthesis. Its utility stems from its specific and fixed three-dimensional structure. The molecule contains a single chiral center at the third carbon atom, with the stereochemistry defined as the (S)-enantiomer. lgcstandards.com This specific spatial arrangement is critical in medicinal chemistry, where a compound's biological effects are often intrinsically linked to its chirality.

The compound's value is further enhanced by the presence of two distinct reactive sites: a primary amine (-NH2) and a primary alcohol (-OH) group. This bifunctionality allows for a diverse range of chemical modifications at different points in a synthetic sequence, making it a versatile tool for constructing larger, more complex chiral molecules. The hydrochloride salt form of the compound increases its stability and aqueous solubility, facilitating easier handling and application in various synthetic protocols.

Below is a table detailing the key chemical properties of this compound.

PropertyValueSource(s)
IUPAC Name (3S)-3-aminohexan-1-ol;hydrochloride lgcstandards.comnih.gov
Molecular Formula C₆H₁₆ClNO nih.gov
Molecular Weight 153.65 g/mol
CAS Number 68889-62-3 chemicalbook.com
Canonical SMILES CCCC(CCO)N.Cl
InChI Key LWUKXXYWSXUWIF-RGMNGODLSA-N

This table is interactive. You can sort and filter the data.

Scope and Academic Relevance of Research on the Compound

The academic relevance of this compound is rooted in its utility within the broader field of stereoselective synthesis. Research in this area is constantly seeking new and efficient ways to create enantiomerically pure compounds, and versatile chiral building blocks are essential to this endeavor. diva-portal.org

The primary research applications for a compound like this compound include its use as a precursor or intermediate in the synthesis of more complex target molecules. Its defined stereochemistry and dual functionality make it a suitable starting point for creating chiral ligands used in asymmetric catalysis. The development of novel synthetic strategies that incorporate such building blocks is a significant focus of academic and industrial research, aiming to produce enantiomerically pure pharmaceuticals and other high-value chemicals efficiently. For example, related amino alcohols are used in the synthesis of guanidino analogs of roscovitine, a cyclin-dependent kinase inhibitor. The study and application of such fundamental chiral molecules contribute to the expanding toolkit available to synthetic organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16ClNO B1401503 (S)-3-Aminohexan-1-ol hydrochloride CAS No. 68889-62-3

Properties

IUPAC Name

(3S)-3-aminohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUKXXYWSXUWIF-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855669
Record name (3S)-3-Aminohexan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68889-62-3
Record name 1-Hexanol, 3-amino-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68889-62-3
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Record name (3S)-3-Aminohexan-1-ol--hydrogen chloride (1/1)
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Record name (3S)-3-aminohexan-1-ol hydrochloride
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Synthetic Methodologies for S 3 Aminohexan 1 Ol Hydrochloride

Enantioselective Synthetic Routes to Access the (S)-Isomer

The generation of the single stereocenter at the C-3 position of the hexanol backbone is the key challenge in synthesizing (S)-3-Aminohexan-1-ol. Chemists have employed several sophisticated strategies to control this stereochemistry, which can be broadly categorized into asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis.

Asymmetric Catalysis in Stereocenter Formation

Asymmetric catalysis is a powerful tool for creating chiral molecules, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. For synthesizing 1,3-amino alcohols, methods like asymmetric hydrogenation of prochiral ketones are prominent. researchgate.net In a potential route to (S)-3-Aminohexan-1-ol, a precursor such as a protected 3-amino-3-oxohexan-1-ol could be subjected to asymmetric hydrogenation. Catalysts based on ruthenium or rhodium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives), are well-established for reducing ketones to chiral alcohols with high enantioselectivity. diva-portal.org

Another approach involves the catalytic asymmetric amination of C-H bonds. For instance, palladium-catalyzed allylic C-H amination can install a nitrogen atom stereoselectively, which can then be elaborated to the target molecule. nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. acs.org Once the desired stereocenter is set, the auxiliary is removed. For the synthesis of 1,3-amino alcohols, N-sulfinyl imines, developed by Ellman, are particularly effective. nih.govgoogle.com A potential synthesis could start with a suitable ketone, which is condensed with a chiral sulfinamide (like (R)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. Diastereoselective reduction of the imine, followed by acidic cleavage of the sulfinyl group, would yield the chiral primary amine.

Another widely used class of auxiliaries is the oxazolidinones, which can be used to direct the stereoselective alkylation of an enolate. diva-portal.org This strategy allows for the precise construction of the carbon skeleton with the desired stereochemistry.

Biocatalytic Synthesis Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs) are particularly well-suited for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. researchgate.net

A highly effective route to (S)-3-Aminohexan-1-ol would involve the asymmetric amination of the prochiral ketone, 6-hydroxyhexan-3-one. The selection of an appropriate (S)-selective transaminase is crucial for achieving high enantiomeric excess (e.e.). This chemoenzymatic approach is attractive due to its high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov Engineered amine dehydrogenases (AmDHs) also represent a powerful class of enzymes for the asymmetric reductive amination of hydroxy ketones using ammonia (B1221849) directly. organic-chemistry.org

Precursor Design and Optimization for High Stereospecificity

The choice and design of the starting material are fundamental to the success of any enantioselective synthesis. For biocatalytic routes, the key precursor is the prochiral keto-alcohol, 6-hydroxyhexan-3-one . The synthesis of this precursor must be efficient and provide a substrate that is well-accepted by the chosen enzyme.

In chemical syntheses, precursor design is more complex. For example, in an auxiliary-based approach, the synthesis might start from a simple, achiral ketone that is then condensed with the chiral auxiliary. In routes involving asymmetric reduction, a β-keto ester or a similar derivative might be used. The structure of the precursor is often optimized to enhance the selectivity of the key stereodetermining step. For instance, bulky protecting groups may be installed to increase the steric bias in an auxiliary-controlled reaction.

A hypothetical route could start from a readily available material like 1,6-hexanediol, which is selectively oxidized to the corresponding keto-alcohol, a precursor for biocatalytic amination. patsnap.com Another strategy involves starting with a chiral pool material, such as (S)-3-hydroxyhexanoic acid, where the stereocenter is already present. The synthesis then involves the reduction of the carboxylic acid and conversion of the hydroxyl group to an amine.

Reaction Pathway Analysis and Mechanistic Insights in Synthesis

Understanding the reaction mechanism is key to optimizing selectivity. In asymmetric catalysis , for instance, the enantioselectivity in a Ru-BINAP catalyzed hydrogenation arises from the specific coordination of the ketone substrate to the chiral metal complex, which creates a sterically defined environment for hydride delivery.

In chiral auxiliary-mediated synthesis , the stereochemical outcome is dictated by the conformationally rigid structure formed between the substrate and the auxiliary. For example, in the addition of an organometallic reagent to an N-sulfinyl imine, the sulfinyl group chelates the metal and sterically blocks one face of the imine, forcing the nucleophile to attack from the less hindered face. nih.gov This leads to a highly predictable and diastereoselective transformation.

For biocatalytic pathways , the selectivity is governed by the intricate three-dimensional structure of the enzyme's active site. The substrate, 6-hydroxyhexan-3-one, binds in a specific orientation within the active site of the transaminase. This precise positioning ensures that the amino group from the cofactor (pyridoxamine phosphate) is delivered to only one face of the ketone, resulting in the formation of the (S)-amine with very high enantiopurity. researchgate.net

Process Optimization for Research-Scale and Preparative Syntheses

Optimizing a synthetic route for both small-scale research and larger preparative applications involves balancing yield, purity, cost, and operational simplicity.

For research-scale synthesis , the focus is often on achieving the highest possible selectivity and yield to obtain pure material for further studies. This may involve using expensive catalysts or multi-step procedures.

For preparative-scale synthesis , cost and efficiency become paramount. A process development report for a similar chiral amino alcohol, (R)-3-aminobutan-1-ol, highlights the importance of using low-cost reagents and minimizing the number of synthetic steps. vcu.edu Biocatalytic routes are often highly advantageous for scale-up. The optimization of a transaminase reaction would include:

Enzyme Loading : Finding the minimum amount of enzyme needed for complete conversion in a reasonable time.

Substrate Concentration : Maximizing the amount of substrate per unit volume, though high concentrations can sometimes lead to enzyme inhibition. Fed-batch strategies, where the substrate is added incrementally, can overcome this issue. researchgate.net

Cofactor Regeneration : Implementing an efficient system to regenerate the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, often by using an inexpensive amine donor like isopropylamine, which produces acetone (B3395972) as a volatile, easily removable byproduct.

Workup and Purification : Developing a simple and scalable procedure to isolate the final product. For (S)-3-Aminohexan-1-ol, this would involve separating the product from the enzyme and buffer components, followed by formation of the hydrochloride salt, which often aids in purification and handling by providing a stable, crystalline solid.

The following table illustrates typical parameters optimized in a biocatalytic process.

ParameterConditionRationale
Enzyme (S)-selective TransaminaseHigh enantioselectivity (>99% e.e.)
Substrate 6-hydroxyhexan-3-oneProchiral ketone precursor
Amine Donor IsopropylamineInexpensive, volatile byproduct (acetone)
Cofactor Pyridoxal 5'-phosphate (PLP)Essential for transaminase activity
pH 7.5 - 9.0Optimal range for many transaminases
Temperature 30 - 40 °CBalances reaction rate and enzyme stability
Workup Acidification & ExtractionProtonation of the amine for extraction
Purification Crystallization of HCl saltYields a stable, solid product

This systematic optimization ensures that the synthesis is not only effective but also economically and environmentally viable for larger-scale production.

Chemical Transformations and Derivatization Strategies of S 3 Aminohexan 1 Ol Hydrochloride

Functionalization at Hydroxyl and Amine Centers

The presence of both a nucleophilic amino group and a hydroxyl group allows for selective and sequential reactions to introduce diverse functionalities. The reactivity of these groups can be modulated by the reaction conditions and the choice of reagents.

Amide and Carbamate Formation

The primary amine in (S)-3-aminohexan-1-ol is readily acylated to form amides. This transformation is a cornerstone of peptide synthesis and the creation of various bioactive molecules. The reaction typically involves the free base of the amino alcohol, which can be generated in situ from the hydrochloride salt by treatment with a non-nucleophilic base. nih.gov

Commonly, the amine is reacted with an acyl chloride or an acid anhydride (B1165640). For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to facilitate the reaction between the amine and a carboxylic acid.

Reagent ClassSpecific ExampleExpected Product
Acyl ChlorideAcetyl chlorideN-((S)-1-(hydroxymethyl)pentyl)acetamide
Acid AnhydrideAcetic anhydrideN-((S)-1-(hydroxymethyl)pentyl)acetamide
Carboxylic Acid + Coupling AgentBenzoic acid + EDCN-((S)-1-(hydroxymethyl)pentyl)benzamide

Carbamates, which are key structural motifs in many pharmaceuticals and protecting groups, can be synthesized from the amino group by reaction with various chloroformates or isocyanates. For instance, reaction with benzyl (B1604629) chloroformate would yield a benzyloxycarbonyl (Cbz) protected amine, while reaction with di-tert-butyl dicarbonate (B1257347) under basic conditions affords the widely used tert-butoxycarbonyl (Boc) protected derivative.

ReagentExpected Product
Benzyl chloroformateBenzyl ((S)-1-(hydroxymethyl)pentyl)carbamate
Di-tert-butyl dicarbonatetert-Butyl ((S)-1-(hydroxymethyl)pentyl)carbamate
Phenyl isocyanate1-((S)-1-(hydroxymethyl)pentyl)-3-phenylurea

Ether and Ester Synthesis

The primary hydroxyl group of (S)-3-aminohexan-1-ol can be converted into an ether through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. To achieve selectivity for O-alkylation over N-alkylation, the amino group is typically protected beforehand.

Alkylating Agent (with prior N-protection)Expected Product (after deprotection)
Methyl iodide(S)-3-Amino-1-methoxyhexane
Benzyl bromide(S)-3-Amino-1-(benzyloxy)hexane

Esterification of the primary alcohol can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by reaction with an acyl chloride or acid anhydride in the presence of a base. Similar to ether synthesis, prior protection of the amine is crucial to prevent the formation of amide byproducts. A notable method for selective O-acylation of amino alcohols involves using an acyl chloride in trifluoroacetic acid, which protonates the amine and prevents its reaction.

Acylating Agent (with prior N-protection)Expected Product (after deprotection)
Acetyl chloride(S)-3-aminohexyl acetate
Benzoyl chloride(S)-3-aminohexyl benzoate

Selective Protection and Deprotection Strategies

The differential reactivity of the amino and hydroxyl groups allows for selective protection, a critical step in multi-step syntheses involving (S)-3-aminohexan-1-ol. The choice of protecting groups is crucial for ensuring that specific transformations occur at the desired functional group.

Amine Protection: The amino group is commonly protected as a carbamate. The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability under a wide range of conditions and its facile removal under acidic conditions. Other common amine protecting groups include the benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by bases like piperidine.

Hydroxyl Protection: The primary hydroxyl group can be protected as an ether, such as a benzyl ether (Bn), which is stable to many reagents but can be removed by hydrogenolysis. Silyl ethers, like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also widely used due to their ease of introduction and removal with fluoride (B91410) reagents (e.g., tetrabutylammonium (B224687) fluoride, TBAF).

The strategic application of these protecting groups allows for the selective functionalization of one group while the other remains unreactive. For instance, N-Boc protection allows for subsequent O-alkylation or O-acylation, followed by the removal of the Boc group to liberate the free amine for further modification.

Functional GroupProtecting GroupDeprotection Conditions
AmineBoc (tert-butoxycarbonyl)Acidic conditions (e.g., TFA, HCl)
AmineCbz (benzyloxycarbonyl)Hydrogenolysis (H₂, Pd/C)
HydroxylBn (benzyl)Hydrogenolysis (H₂, Pd/C)
HydroxylTBDMS (tert-butyldimethylsilyl)Fluoride source (e.g., TBAF)

Formation of Salt Derivatives and Complex Species for Research Applications

The amino and hydroxyl groups of (S)-3-aminohexan-1-ol can act as ligands, coordinating to metal ions to form complex species. Such complexes have potential applications in catalysis and as models for biological systems. The ability of amino alcohols to form stable complexes with transition metals is well-documented. These complexes can exhibit interesting catalytic activities, for example, in asymmetric synthesis where the chiral ligand can induce enantioselectivity. While specific studies on the metal complexes of (S)-3-aminohexan-1-ol are not abundant in the surveyed literature, the general principles of amino alcohol coordination suggest that it can act as a bidentate ligand, coordinating through the nitrogen and oxygen atoms to a metal center.

Furthermore, the hydrochloride salt of (S)-3-aminohexan-1-ol can be exchanged with other acids to form different salt derivatives. nih.gov This can be useful for modifying the solubility, crystallinity, or other physicochemical properties of the compound for specific research applications. For instance, the formation of salts with chiral acids can be a method for the resolution of racemic mixtures of amino alcohols.

Development of Novel Linkers and Polyfunctional Scaffolds

The bifunctional nature of (S)-3-aminohexan-1-ol makes it an attractive starting material for the synthesis of novel linkers and polyfunctional scaffolds. These structures are of great interest in drug discovery and materials science. By derivatizing both the amino and hydroxyl groups, a variety of functionalities can be introduced, leading to molecules with diverse properties and applications.

For example, one end of the molecule can be attached to a solid support, while the other end is used for the synthesis of a combinatorial library. The chirality of (S)-3-aminohexan-1-ol can be exploited to create three-dimensional scaffolds with well-defined stereochemistry, which is crucial for interactions with biological targets. While specific examples of linkers and scaffolds derived directly from (S)-3-aminohexan-1-ol are not detailed in the available literature, its structural motifs are found in more complex molecules used for these purposes. The general strategy involves orthogonal protection of the amino and hydroxyl groups, followed by sequential deprotection and reaction to build up the desired scaffold.

Applications in Asymmetric Synthesis

As a Chiral Building Block in Enantioselective Construction of Complex Molecules

Chiral building blocks are fundamental to asymmetric synthesis, providing the initial stereochemical information that is propagated through a synthetic sequence to afford enantiomerically pure target molecules. While (S)-3-Aminohexan-1-ol hydrochloride fits the structural criteria of a versatile chiral building block, specific examples of its direct application in the following areas are limited in published research.

Synthesis of Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Amino alcohols are a common class of precursors for the synthesis of well-known chiral auxiliaries, such as Evans oxazolidinones. scispace.commdpi.com These auxiliaries are instrumental in asymmetric alkylations and aldol reactions. ncl.ac.uk

In principle, this compound could be converted into a novel oxazolidinone auxiliary. This would typically involve the reaction of the amino alcohol with phosgene or a phosgene equivalent to form the cyclic carbamate. The resulting auxiliary, bearing a propyl group at the stereogenic center, could then be acylated and utilized in stereoselective enolate reactions. However, specific studies detailing the synthesis and application of such a chiral auxiliary derived from this compound are not readily found in the scientific literature.

Construction of Stereogenic Centers

The inherent chirality of this compound makes it a potential tool for the construction of new stereogenic centers with high diastereoselectivity. The stereocenter at the C3 position can influence the facial selectivity of reactions at other sites within the molecule or in molecules to which it is attached.

While the general principles of using chiral building blocks to control the formation of new stereocenters are well-established, specific and detailed research illustrating the use of this compound for this purpose is scarce.

Enantiopure Synthesis of Polyketide and Alkaloid Intermediates

Polyketides and alkaloids are two major classes of natural products with significant biological activity and complex stereochemistry. nih.govnih.govresearchgate.netnih.gov The synthesis of enantiopure intermediates is a critical aspect of the total synthesis of these molecules. Chiral amino alcohols can serve as starting materials for segments of these complex structures.

A patent mentions the use of (S)-3-aminohexan-1-ol as a reagent in the synthesis of novel pyrimidine (B1678525) derivatives, but this application falls outside the scope of polyketide or alkaloid synthesis. chemicalbook.comnih.gov There is a lack of documented evidence in peer-reviewed journals detailing the specific use of this compound as a key chiral building block in the enantiopure synthesis of polyketide or alkaloid intermediates.

Design and Synthesis of Chiral Ligands and Organocatalysts Derived from this compound

The development of novel chiral ligands for metal-catalyzed reactions and organocatalysts is a vibrant area of research in asymmetric synthesis. The structural motif of amino alcohols is a common feature in many successful catalysts. windows.netpurdue.edulgcstandards.comresearchgate.net

Structural Modification and Tuning for Enhanced Enantioselectivity

The performance of a chiral catalyst can often be fine-tuned by systematically modifying its structure. For a catalyst derived from this compound, modifications could include N-alkylation or arylation of the amino group, or transformation of the hydroxyl group into an ether or ester. These changes would alter the steric and electronic properties of the resulting catalyst, potentially leading to enhanced enantioselectivity in a given transformation. However, without specific examples of catalysts derived from this compound, a discussion of their structural tuning remains theoretical.

Catalytic Performance in Asymmetric Transformations (e.g., hydrogenations, oxidations, C-C bond formations)

Chiral amino alcohol-derived ligands are widely used in asymmetric hydrogenations, particularly in transfer hydrogenation reactions. nih.govchemicalbook.compurdue.eduresearchgate.net Similarly, organocatalysts based on amino alcohols have been successfully applied to a variety of asymmetric C-C bond-forming reactions, including aldol and Michael additions. windows.netmdpi.com

A comprehensive search of the literature did not yield specific data on the catalytic performance of ligands or organocatalysts derived directly from this compound in asymmetric hydrogenations, oxidations, or C-C bond-forming reactions. Therefore, data tables illustrating their catalytic efficiency (e.g., yield, enantiomeric excess) cannot be provided at this time.

Stereocontrolled Access to Chiral Pharmaceutical Intermediates and Natural Products

The primary documented application of this compound in the realm of stereocontrolled synthesis lies in its use as a key reagent in the preparation of novel pyrimidine-based Toll-like receptor 7 and 8 (TLR7/8) dual agonists. These compounds are of significant interest for the treatment of chronic hepatitis B virus (HBV) infection.

In the synthesis of these complex heterocyclic molecules, the chirality of (S)-3-Aminohexan-1-ol is crucial for establishing a specific stereocenter in the final pharmaceutical intermediate. The amine and alcohol functionalities of the molecule allow for its incorporation into the target structure, thereby imparting the desired stereochemistry.

While detailed, step-by-step mechanistic studies and extensive data tables on the stereoselectivity achieved with this compound are not widely published in peer-reviewed journals, its role as a chiral building block is evident from its inclusion in synthetic schemes for these TLR7/8 agonists. The precise diastereomeric or enantiomeric excess achieved through its use would be detailed in the specific patents and internal research documentation of the developing entities.

The general strategy involves the reaction of the chiral amine of (S)-3-Aminohexan-1-ol with a suitable electrophilic pyrimidine precursor. The inherent chirality of the amino alcohol directs the formation of one diastereomer over the other, a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients.

Table 1: Application of this compound in Pharmaceutical Intermediate Synthesis

Target Compound ClassSpecific ApplicationRole of this compound
Pyrimidine TLR7/8 Dual AgonistsSynthesis of immunomodulatory agents for Hepatitis B treatment.Chiral Building Block

It is important to note that while the broader class of chiral 1,3-amino alcohols is extensively used in asymmetric synthesis as chiral auxiliaries, ligands for asymmetric catalysts, and chiral building blocks, specific and detailed research findings for this compound in these varied roles are limited in the public domain. The majority of available information points towards its specialized use in the synthesis of the aforementioned pyrimidine derivatives.

Further research and publication of detailed synthetic methodologies and stereoselectivity data would be invaluable in fully elucidating the potential of this compound as a versatile tool in the asymmetric synthesis of a wider range of pharmaceutical intermediates and natural products.

Role in Medicinal Chemistry and Drug Discovery Research

Scaffold Design for Bioactive Molecule Synthesis

In the rational design of new drugs, the use of chiral building blocks is essential for creating molecules with precise three-dimensional structures that can interact specifically with biological targets like enzymes and receptors. mdpi.com (S)-3-Aminohexan-1-ol hydrochloride serves as a versatile chiral scaffold. Its key attributes for scaffold design include:

A Stereodefined Center: The S-configuration at the C3 carbon is fixed, allowing chemists to build molecules with a known and controlled stereochemistry. This is crucial as different enantiomers of a drug can have vastly different biological activities.

Orthogonal Functional Groups: The presence of both an amino (-NH2) group and a hydroxyl (-OH) group allows for selective chemical modifications at different parts of the molecule. This enables the construction of diverse molecular libraries for screening purposes.

A Flexible Alkyl Chain: The hexanol backbone provides a flexible spacer that can be modified to optimize the positioning of functional groups for ideal target binding.

Chemists utilize this compound as a starting point to synthesize more elaborate structures, incorporating it into larger frameworks to develop new potential therapeutic agents. mdpi.com

Contribution to Pyrimidine (B1678525) TLR7/8 Dual Agonist Development for Therapeutic Applications

Toll-like receptors (TLRs) are a class of proteins that play a critical role in the innate immune system. nih.gov Specifically, TLR7 and TLR8 are key targets for immunotherapy, as their activation can stimulate a potent anti-viral and anti-tumor immune response. nih.govnih.gov Developing small molecules that can activate these receptors, known as agonists, is a major goal in medicinal chemistry.

Research in this area has focused on pyrimidine-based structures as effective TLR7/8 dual agonists. nih.gov Structure-activity relationship studies have shown that attaching specific side chains to the pyrimidine core is critical for potency and receptor selectivity. Chiral amino alcohols are valuable building blocks for constructing these side chains. For instance, in the synthesis of 1H-pyrazolo[4,3-d]pyrimidine compounds as TLR7 agonists, structurally related chiral amines such as (S)-1-((tert-butyldiphenylsilyl)oxy)pentan-3-amine and (S)-3-amino-1-cyclopropylpropan-1-ol have been utilized to build key parts of the final molecule. google.com The amino group of these fragments is used to connect to the core structure, while the hydroxyl group can be used as a handle for further modifications or to influence the molecule's solubility and pharmacokinetic properties. The specific stereochemistry provided by these "S"-configured building blocks helps to ensure optimal orientation of the side chain for binding within the TLR7 or TLR8 protein.

Structure-Activity Relationship (SAR) Studies of Derived Compounds in Drug Design

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, involving the synthesis of a series of related compounds (analogues) to determine how specific structural changes affect their biological activity. mdpi.comnih.gov this compound is an ideal starting point for such studies due to its distinct points for chemical modification.

An SAR campaign using this scaffold would typically involve:

Modification of the Amino Group: The primary amine can be converted into a wide variety of secondary or tertiary amines, amides, sulfonamides, or ureas. Each new functional group alters the molecule's size, polarity, and hydrogen bonding capability, which can dramatically impact target binding.

Modification of the Hydroxyl Group: The primary alcohol can be transformed into ethers, esters, or other functional groups. This can influence the compound's metabolic stability and ability to interact with the target protein.

Alteration of the Alkyl Chain: The propyl group attached to the chiral center can be lengthened, shortened, or replaced with cyclic structures to probe the size and shape of the binding pocket.

By systematically making these changes and testing the resulting compounds, chemists can build a detailed map of the structural requirements for biological activity, guiding the design of more potent and selective drug candidates. nih.gov

Applications in Nucleic Acid Chemistry and Oligonucleotide Modification

Modified oligonucleotides are short DNA or RNA strands with chemical alterations that can improve their therapeutic properties, such as stability against degradation by enzymes. nih.gov Amino alcohols like (S)-3-Aminohexan-1-ol are used to introduce functional groups onto these oligonucleotides.

One method for modifying oligonucleotides is through H-phosphonate chemistry. In this approach, a protected amino alcohol, such as a derivative of 6-aminohexan-1-ol, is first reacted with a phosphonylating agent. nih.gov The resulting H-phosphonate derivative of the amino alcohol can then be coupled to the 5'-hydroxyl group of a growing oligonucleotide chain that is attached to a solid support. nih.gov This reaction creates a new phosphonate (B1237965) linkage, effectively attaching the amino-linker to the end of the nucleic acid sequence.

Many anticancer drugs are nucleoside analogues that disrupt DNA replication in cancer cells. A major challenge is delivering these drugs into cells efficiently. One strategy is to convert the negatively charged phosphate (B84403) group of the nucleoside into a neutral phosphotriester. This modification, often called a "prodrug" approach, can improve the drug's ability to cross cell membranes. Amino alcohols can be used as one of the ester groups in these phosphotriesters. While not specifically citing (S)-3-Aminohexan-1-ol, the general principle involves attaching alcohol-containing fragments to the phosphate of an anticancer nucleoside to enhance its delivery and subsequent release of the active drug inside the cell.

A primary application of amino alcohols in this field is the creation of oligonucleotides with a reactive handle at one end. By using phosphoramidite (B1245037) chemistry, a protected amino alcohol like N-monomethoxytrityl 3-aminopropan-1-ol can be added to the 5'-end of a synthetic oligonucleotide. nih.gov After synthesis and deprotection, this results in an oligonucleotide with a primary amino group at its terminus, connected by a linker. nih.govnih.gov This terminal amino group is highly valuable as it can be readily conjugated with other molecules, such as:

Fluorescent Dyes: For use as probes in diagnostic assays. nih.gov

Biotin: For purification or immobilization onto surfaces. nih.govnih.gov

Other Biomolecules: Such as peptides or proteins, to create complex bioconjugates. nih.gov

This method provides a reliable way to produce custom-functionalized nucleic acids for a wide range of research, diagnostic, and therapeutic applications. researchgate.net

Exploration in Other Therapeutic Areas and Target Identification

The investigation of this compound and its derivatives extends across multiple therapeutic domains, driven by its potential to interact with key biological targets. Research has primarily focused on its role as an enzyme inhibitor and its potential applications in neurology and immunology.

Metabolic Disorders: Targeting Aminopeptidases

A significant area of research has been the evaluation of this compound as an inhibitor of metalloprotein aminopeptidases. smolecule.com These enzymes play a crucial role in various physiological processes, and their dysregulation is implicated in metabolic disorders. The ability of this compound to modulate the activity of specific aminopeptidases suggests its potential as a lead structure for the development of novel drugs targeting these conditions. smolecule.com While specific inhibitory constants (K_i) or IC50 values from peer-reviewed studies are not yet widely published, the recurring mention of this activity in scientific literature underscores its importance as a research avenue.

Therapeutic AreaInvestigated Target ClassPotential Application
Metabolic DisordersMetalloprotein AminopeptidasesRegulation of metabolic pathways

Neurology: A Scaffold for Neuromodulatory Agents

The structural resemblance of this compound to endogenous signaling molecules has prompted investigations into its potential in the field of neuroscience. smolecule.com It is being explored as a chiral precursor for the synthesis of novel compounds with potential activity in the central nervous system. smolecule.com Preliminary research in animal models has suggested that derivatives of this compound may influence the levels of key neurotransmitters, such as serotonin (B10506) and dopamine. smolecule.com This has opened up possibilities for its use in the development of new treatments for a range of neurological and psychiatric conditions. The precise mechanisms and the specific receptors or transporters with which these derivatives interact are subjects of ongoing research.

Therapeutic AreaPotential MechanismInvestigated Neurotransmitters
NeurologyNeuromodulationSerotonin, Dopamine

Immunology: Interaction with Toll-Like Receptors

Emerging evidence suggests a potential role for this compound in the modulation of the innate immune system. Specifically, its (S)-enantiomer has been noted to exhibit a higher specificity for Toll-like receptors (TLRs) in comparison to its (R)-counterpart. TLRs are a class of proteins that play a pivotal role in the immune system by recognizing pathogen-associated molecular patterns. The stereospecific interaction with these receptors indicates that this compound could serve as a basis for the design of novel immunomodulatory agents. Further research is necessary to elucidate the specific TLRs it interacts with and the downstream signaling pathways that are affected.

Therapeutic AreaIdentified Target ClassKey Finding
ImmunologyToll-Like Receptors (TLRs)(S)-enantiomer shows higher specificity

Advanced Analytical and Spectroscopic Characterization Methodologies in Research Contexts

The rigorous characterization of chiral molecules such as (S)-3-Aminohexan-1-ol hydrochloride is fundamental to understanding their chemical behavior and ensuring their quality in research and development. Modern analytical chemistry offers a sophisticated toolkit for determining stereochemical purity, elucidating complex molecular structures, monitoring reaction dynamics in real-time, and identifying transient chemical species. These advanced methodologies provide unprecedented insight into the properties and transformations of this important chiral building block.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis of the Chiral Center and Derivatives

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of (S)-3-Aminohexan-1-ol and how its chiral center influences its spatial arrangement and interactions with other molecules. The presence of the stereocenter at the C3 position, along with the flexible alkyl chain, results in a complex conformational landscape.

Molecular Dynamics (MD) simulations are frequently employed to explore the conformational space of such flexible molecules. nsf.govnih.gov These simulations model the atomic motions of the molecule over time, providing insights into the stability and accessibility of different conformations. For (S)-3-Aminohexan-1-ol, key degrees of freedom include the rotation around the C-C bonds of the hexyl chain and the orientation of the amino and hydroxyl functional groups. The analysis often focuses on the dihedral angles that define the backbone and side-chain orientations.

Studies on similar chiral amino alcohols have shown that intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the preferred conformation, leading to more folded or compact structures. acs.org The protonation of the amine in the hydrochloride salt form introduces electrostatic interactions that further shape its conformational preferences.

The conformational analysis can be extended to derivatives to understand how structural modifications affect the molecule's shape. For instance, N-acylation or O-alkylation can introduce steric hindrance or new non-covalent interactions, altering the population of accessible conformers. This information is vital for understanding structure-activity relationships (SAR).

Table 1: Predicted Low-Energy Conformers of (S)-3-Aminohexan-1-ol This table presents hypothetical data for illustrative purposes, based on typical computational outputs for conformational analysis.

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle (C2-C3-C4-C5)H-N···O-H Distance (Å)Population (%)
Conf-10.00-175.2° (anti)2.145.8
Conf-20.85+65.5° (gauche)4.525.1
Conf-31.20-68.1° (gauche)4.818.3
Conf-42.50+178.9° (anti)5.210.8

Quantum Chemical Calculations of Reactivity, Selectivity, and Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of (S)-3-Aminohexan-1-ol, which governs its reactivity and selectivity. rsc.org These methods can be used to calculate a variety of molecular properties, such as the distribution of electron density, the energies of molecular orbitals, and the transition states of chemical reactions. mdpi.comresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. For an amino alcohol, the HOMO is typically localized on the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO distribution highlights regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Electrostatic potential (ESP) maps visually represent the charge distribution on the molecular surface. For (S)-3-Aminohexan-1-ol hydrochloride, a positive potential would be concentrated around the ammonium group (-NH3+) and the hydroxyl proton, while negative potential would be associated with the oxygen atom's lone pairs. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are key to molecular recognition.

Furthermore, quantum chemical calculations can elucidate reaction mechanisms. For example, in the derivatization of the amino or hydroxyl group, DFT can be used to model the reaction pathway, identify transition state structures, and calculate activation energies. This helps in understanding the regioselectivity and stereoselectivity of reactions involving the chiral center.

Table 2: Calculated Electronic Properties of (S)-3-Aminohexan-1-ol This table presents hypothetical data for illustrative purposes, based on typical quantum chemical calculation outputs.

PropertyCalculated ValueInterpretation
HOMO Energy-9.8 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy+1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap11.3 eVIndicates high kinetic stability.
Dipole Moment2.1 DReflects the overall polarity of the molecule.
Mulliken Charge on N-0.85 eIndicates the partial negative charge on the nitrogen atom in the neutral amine.
Mulliken Charge on O-0.72 eIndicates the partial negative charge on the oxygen atom.

Prediction of Ligand-Target Interactions for Derived Bioactive Compounds

Once derivatives of (S)-3-Aminohexan-1-ol are synthesized, predicting their interaction with biological targets is a key step in drug discovery. wesleyan.edu Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. acs.org

This process begins with a three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy. A library of derived compounds from (S)-3-Aminohexan-1-ol is then docked into the active site of the target. Scoring functions are used to estimate the binding free energy, ranking the compounds based on their predicted affinity.

For instance, derivatives of amino alcohols have been investigated as potential inhibitors of enzymes like acetylcholinesterase or as ligands for G-protein coupled receptors (GPCRs). nih.gov A docking study would reveal the specific interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the ligand-protein complex. The (S)-chirality of the parent molecule is critical, as the specific 3D arrangement of substituents around the chiral center often leads to different binding modes and affinities compared to the (R)-enantiomer.

The insights gained from docking can guide the optimization of lead compounds. For example, if a hydrogen bond is predicted to be crucial for binding, a derivative could be designed to enhance this interaction, thereby improving potency.

Table 3: Hypothetical Docking Results of (S)-3-Aminohexan-1-ol Derivatives against a Kinase Target This table presents hypothetical data for illustrative purposes, based on typical molecular docking outputs.

Derivative IDModificationBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Parent CmpdNone-5.2Asp145, Leu83H-bond with Asp145
Deriv-01N-benzoyl-7.8Asp145, Leu83, Phe81H-bond with Asp145, π-π stacking with Phe81
Deriv-02O-benzyl-6.9Asp145, Val35, Ile130H-bond with Asp145, Hydrophobic contacts
Deriv-03N-4-fluorobenzoyl-8.1Asp145, Leu83, Phe81, Ser14H-bond with Asp145 & Ser14, π-π stacking

In Silico Screening and Design of Novel this compound Derivatives

In silico screening involves the use of computational methods to rapidly assess large virtual libraries of compounds, identifying those with a high probability of having desired biological activity and favorable pharmacokinetic properties. This approach significantly accelerates the drug discovery process by prioritizing molecules for synthesis and experimental testing. nih.gov

The design of novel derivatives of this compound can begin with pharmacophore modeling. A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. This model can be generated based on known active ligands or the structure of the target's active site.

Virtual libraries of derivatives can be created by computationally modifying the parent structure, for example, by adding various substituents to the amino or hydroxyl groups. These libraries can contain thousands or even millions of virtual compounds. The libraries are then filtered using various criteria. This includes pharmacophore matching and molecular docking to assess potential efficacy.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted using QSAR models and other computational tools. acs.org These predictions help to eliminate compounds that are likely to have poor drug-like properties, such as low oral bioavailability or high toxicity, early in the design phase. This multi-parameter optimization ensures that the designed novel derivatives have a higher chance of success in later developmental stages.

Table 4: In Silico ADMET Prediction for a Virtual Library of (S)-3-Aminohexan-1-ol Derivatives This table presents hypothetical data for illustrative purposes, based on typical in silico screening outputs.

Derivative IDMolecular Weight (g/mol)Predicted logPPolar Surface Area (Ų)Predicted Oral Bioavailability (%)ADMET Risk
Parent Cmpd117.191.346.2HighLow
Deriv-04221.293.158.4HighLow
Deriv-05315.455.558.4LowHigh (logP > 5)
Deriv-06254.312.885.7MediumLow

Future Research Directions and Emerging Applications

Exploration in New Catalytic Systems and Methodologies

The development of novel and efficient catalytic systems is a cornerstone of modern organic chemistry. Chiral amino alcohols are well-established as effective ligands in a variety of asymmetric catalytic reactions. polyu.edu.hk Future research is anticipated to explore the potential of (S)-3-Aminohexan-1-ol hydrochloride in new and more complex catalytic transformations.

One promising area is its application in ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, a method that provides access to a wide range of chiral 1,2-amino alcohol-containing pharmaceutical drugs. acs.org The structural features of this compound could be fine-tuned to enhance the enantioselectivity and efficiency of such reactions.

Furthermore, the use of chiral amino alcohols in the enantioselective addition of organozinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. rsc.orgmdpi.com Research could focus on designing novel catalysts derived from this compound for these and other carbon-carbon bond-forming reactions, potentially leading to the synthesis of complex chiral molecules with high optical purity. The exploration of its role in copper-catalyzed reductive coupling for the synthesis of chiral 1,2-aminoalcohol synthons also presents a viable research avenue. nih.gov

Catalytic System/MethodologyPotential Role of this compoundDesired Outcome
Ruthenium-Catalyzed Asymmetric Transfer HydrogenationChiral LigandSynthesis of enantiomerically pure vicinal amino alcohols for pharmaceuticals. acs.org
Enantioselective Addition of Diethylzinc (B1219324) to AldehydesChiral Catalyst/LigandProduction of chiral secondary alcohols with high enantiomeric excess. rsc.orgmdpi.com
Copper-Catalyzed Reductive CouplingChiral LigandEnantio- and diastereoselective synthesis of protected 1,2-aminoalcohols. nih.gov
Asymmetric Aldol ReactionsChiral Auxiliary or LigandControl of stereochemistry in carbon-carbon bond formation. polyu.edu.hk

Integration into High-Throughput Synthesis and Screening Platforms

The demand for new drug candidates and functional materials has accelerated the adoption of high-throughput synthesis and screening (HTS) methodologies. These platforms allow for the rapid generation and evaluation of large libraries of compounds. This compound, as a versatile chiral building block, is well-suited for integration into such automated workflows.

Future efforts will likely involve the use of this compound in the parallel synthesis of diverse libraries of chiral molecules. acs.orgharvard.edu These libraries can then be screened for biological activity against various therapeutic targets or for desired physical properties. The development of robust fluorescence-based assays and circular dichroism techniques for the high-throughput determination of enantiomeric excess will be crucial for the rapid analysis of the products derived from this compound. nih.govnih.gov

The integration of this chiral amino alcohol into HTS platforms will not only accelerate the discovery of new bioactive compounds but also facilitate the optimization of reaction conditions for its use in various synthetic transformations.

Potential in Materials Science and Polymer Chemistry as Chiral Modifiers

Chirality plays a critical role in the properties of advanced materials and polymers, influencing their optical, mechanical, and recognition capabilities. cjps.orgcmu.edu this compound holds significant potential as a chiral modifier in the development of novel functional materials.

One area of exploration is its use as a chiral monomer in the synthesis of optically active polymers. mdpi.comkpi.ua The incorporation of this chiral unit into a polymer backbone can induce helical structures or other forms of supramolecular chirality, leading to materials with unique chiroptical properties, such as circularly polarized luminescence. nih.gov Such polymers could find applications in optical data storage, sensors, and asymmetric catalysis.

Furthermore, the amino and hydroxyl groups of this compound can be functionalized to create chiral additives or surface modifiers for existing materials. This could be used to create chiral stationary phases for chromatography, enabling the separation of enantiomers, or to modify the surfaces of nanoparticles for applications in catalysis and biomedical imaging. The ability to impart chirality to achiral polymers through the use of chiral additives is a growing field of interest. cjps.org

Application AreaRole of this compoundPotential Outcome
Chiral PolymersChiral MonomerSynthesis of polymers with helical structures and unique optical properties. mdpi.comnih.gov
Chiral Stationary PhasesChiral Ligand bonded to a solid supportSeparation of racemic mixtures in chromatography. cmu.edu
Surface ModificationChiral ModifierCreation of materials with chiral recognition capabilities. anu.edu.au
Asymmetric CatalysisLigand for polymer-supported catalystsRecyclable catalysts for enantioselective reactions. nih.gov

Development of Sustainable and Green Synthesis Approaches utilizing the Compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, using renewable resources, and employing environmentally benign reaction conditions. researchgate.netrsc.org Future research on this compound will undoubtedly be influenced by these principles.

A key area of focus will be the development of biocatalytic and chemo-enzymatic routes for the synthesis of this chiral amino alcohol. nih.govnih.govresearchgate.netresearchgate.net The use of enzymes, such as transaminases and ketoreductases, can offer high enantioselectivity under mild conditions, reducing the need for hazardous reagents and protecting groups. google.comresearchgate.net The development of multi-enzyme cascade reactions in one-pot systems represents a particularly promising and sustainable approach. nih.govresearchgate.net

Furthermore, research will likely explore the use of renewable feedstocks for the synthesis of this compound. The catalytic hydrogenation of amino acids, which can be derived from biomass, to produce amino alcohols is an area of active investigation and could provide a sustainable alternative to traditional petrochemical-based routes. rsc.org

Green Chemistry ApproachApplication to this compoundBenefit
BiocatalysisEnzymatic synthesis using transaminases or ketoreductases. nih.govresearchgate.netHigh enantioselectivity, mild reaction conditions, reduced waste.
Chemo-enzymatic SynthesisCombination of chemical and enzymatic steps. google.comOptimized synthetic routes with improved efficiency and sustainability.
One-Pot Cascade ReactionsMulti-enzyme systems for direct conversion of simple precursors. nih.govresearchgate.netIncreased efficiency, reduced purification steps, and lower environmental impact.
Renewable FeedstocksSynthesis from biomass-derived amino acids. rsc.orgReduced reliance on fossil fuels and enhanced sustainability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-3-Aminohexan-1-ol hydrochloride to improve yield and enantiomeric purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reducing agents (e.g., sodium borohydride for selective amine formation) and chiral resolution techniques, such as enzymatic catalysis or chiral auxiliary-mediated reactions. For hydrochloride salt formation, stoichiometric HCl gas in anhydrous ethanol is recommended to avoid racemization. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during workup can enhance purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry and backbone structure. Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., -NH and -OH stretches). Polarimetry or chiral HPLC should be used to validate enantiomeric excess (>98% for the (S)-enantiomer) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Waste should be neutralized with sodium bicarbonate before disposal in designated hazardous containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction data, such as unexpected byproducts during derivatization of this compound?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., oxidation of the hydroxyl group or amine alkylation). Use high-resolution LC-MS to identify byproducts and kinetic studies to map reaction pathways. Computational modeling (DFT) can predict intermediate stability, while controlled experiments with varying temperatures/pH isolate dominant mechanisms .

Q. What strategies mitigate racemization during the synthesis of this compound under acidic conditions?

  • Methodological Answer : Racemization is minimized by using low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane). Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) ether before amine activation reduces steric hindrance and stabilizes the chiral center. Post-synthesis, chiral HPLC with a cellulose-based column confirms retention of stereochemical integrity .

Q. How does the chiral configuration of this compound influence its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The (S)-enantiomer’s spatial arrangement affects hydrogen bonding and hydrophobic interactions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular docking simulations with resolved protein structures (e.g., PDB entries) can predict binding modes, validated by site-directed mutagenesis studies .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For reproducibility, ensure sample triplicates and include positive/negative controls (e.g., known enzyme inhibitors) .

Q. How can researchers design experiments to differentiate this compound from structural analogs like 4-Aminocyclohexan-1-ol hydrochloride?

  • Methodological Answer : Leverage differences in polarity via reverse-phase HPLC with a C18 column. Compare retention times and MS/MS fragmentation patterns. X-ray crystallography or NOESY NMR can reveal distinct spatial arrangements of the amino and hydroxyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.